molecular formula C8H13N3OS2 B15216215 N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 116457-37-5

N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B15216215
CAS No.: 116457-37-5
M. Wt: 231.3 g/mol
InChI Key: LTASPUFPSUEUKF-UHFFFAOYSA-N
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Description

N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

CAS No.

116457-37-5

Molecular Formula

C8H13N3OS2

Molecular Weight

231.3 g/mol

IUPAC Name

N-[5-(2-ethylsulfanylethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C8H13N3OS2/c1-3-13-5-4-7-10-11-8(14-7)9-6(2)12/h3-5H2,1-2H3,(H,9,11,12)

InChI Key

LTASPUFPSUEUKF-UHFFFAOYSA-N

Canonical SMILES

CCSCCC1=NN=C(S1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethylthioethylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiadiazole ring and the ethylthioethyl group play crucial roles in its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

  • **N-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
  • **N-(5-(Methylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
  • **N-(5-(2-(Propylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide

Comparison: N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethylthioethyl group, which enhances its biological activity and binding affinity compared to similar compounds. The specific arrangement of atoms in this compound allows for more effective interactions with molecular targets, making it a promising candidate for further research and development.

Biological Activity

N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C₈H₁₃N₃S₂
  • Molecular Weight : 213.34 g/mol
  • SMILES Notation : CC(CS)N1=NN=C(S1)C(=O)N

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Thiadiazole Ring : Reacting thiosemicarbazide with appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the ethylsulfanyl group through nucleophilic substitution.
  • Acetamide Formation : Reacting the thiadiazole derivative with acetic anhydride or acetic acid to yield the final product.

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer), U87 (glioblastoma), and PC3 (prostate cancer) .

Table 1: IC50 Values of Thiadiazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
3bMDA-MB-23135
3cU8720
3fPC325

These results suggest that structural modifications can enhance anticancer potency, particularly through substitutions on the aromatic ring.

Antioxidant Activity

Thiadiazole derivatives have also been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in cellular models . The antioxidant activity is often attributed to the presence of sulfur and nitrogen atoms in their structure.

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Kinases : Some thiadiazole derivatives act as dual inhibitors of tyrosine kinases involved in cancer progression .
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antioxidant Mechanisms : By reducing reactive oxygen species (ROS), they help mitigate oxidative damage in cells.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various thiadiazole derivatives demonstrated their potential as anticancer agents. The synthesized compounds were tested against multiple cancer cell lines, revealing that modifications at specific positions significantly impacted their efficacy .

Case Study 2: Antioxidant Properties Assessment

In another study focusing on antioxidant activity, researchers evaluated several thiadiazole derivatives for their ability to scavenge free radicals using DPPH and ABTS assays. The findings indicated that some derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

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